

# Spectroscopic Characterization of 1,10-Phenanthroline-2,9-dicarbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 1,10-Phenanthroline-2,9-dicarbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **1,10-Phenanthroline-2,9-dicarbaldehyde**, a key heterocyclic compound with significant potential in coordination chemistry and drug development. This document compiles available spectroscopic data and outlines detailed experimental protocols for its characterization.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,10-Phenanthroline-2,9-dicarbaldehyde**, providing a reference for its identification and characterization.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data**

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4, H-7	8.79	Doublet	8.4
H-3, H-8	8.31	Doublet	8.4
H-5, H-6	8.28	Singlet	-
Aldehyde (-CHO)	10.35	Singlet	-

Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 400 MHz[1]

## Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment
1720	C=O stretch (aldehyde)
1610	C=N stretch (phenanthroline ring)
1570	C=C stretch (aromatic ring)
1360	C-H bend
1290	C-C stretch

Sample Preparation: KBr disk[1]

Note on Missing Data: As of the latest literature review, experimental <sup>13</sup>C NMR and UV-Vis absorption data for **1,10-Phenanthroline-2,9-dicarbaldehyde** are not readily available in published resources. While databases indicate the existence of a <sup>13</sup>C NMR spectrum, the specific chemical shift values have not been reported.[2] Similarly, detailed UV-Vis absorption maxima and molar absorptivity values are yet to be published.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of **1,10-Phenanthroline-2,9-dicarbaldehyde**.

## Synthesis of 1,10-Phenanthroline-2,9-dicarbaldehyde

This protocol is based on the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine).[1]

Materials:

- 2,9-dimethyl-1,10-phenanthroline (neocuproine)
- Selenium dioxide (SeO<sub>2</sub>)
- 1,4-Dioxane

- Deionized water
- Acetone

Procedure:

- To a stirring solution of 2,9-dimethyl-1,10-phenanthroline (1 mmol) in 130 mL of 1,4-dioxane containing 4% water, add selenium dioxide (1 mmol).
- Reflux the reaction mixture for 2 hours.
- Filter the hot solution to remove the precipitate.
- Allow the filtrate to cool, which will cause the product to precipitate.
- Recrystallize the precipitate from acetone to yield pale yellow crystals of **1,10-phenanthroline-2,9-dicarbaldehyde**.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **1,10-Phenanthroline-2,9-dicarbaldehyde** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a 400 MHz NMR spectrometer.
- Data Acquisition: Record the <sup>1</sup>H NMR spectrum at room temperature. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Processing: Process the free induction decay (FID) with an appropriate window function and perform Fourier transformation. Phase and baseline correct the resulting spectrum.

### <sup>13</sup>C NMR Spectroscopy (General Protocol):

- Sample Preparation: Prepare a more concentrated sample than for <sup>1</sup>H NMR, typically 20-50 mg in 0.5-0.7 mL of DMSO-d<sub>6</sub>.

- Instrumentation: Use a spectrometer operating at a corresponding frequency for  $^{13}\text{C}$ , typically 100 MHz for a 400 MHz  $^1\text{H}$  instrument.
- Data Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Data Processing: Process the data similarly to the  $^1\text{H}$  NMR spectrum, referencing the solvent peak (DMSO- $\text{d}_6$  at 39.52 ppm).

## Infrared (IR) Spectroscopy

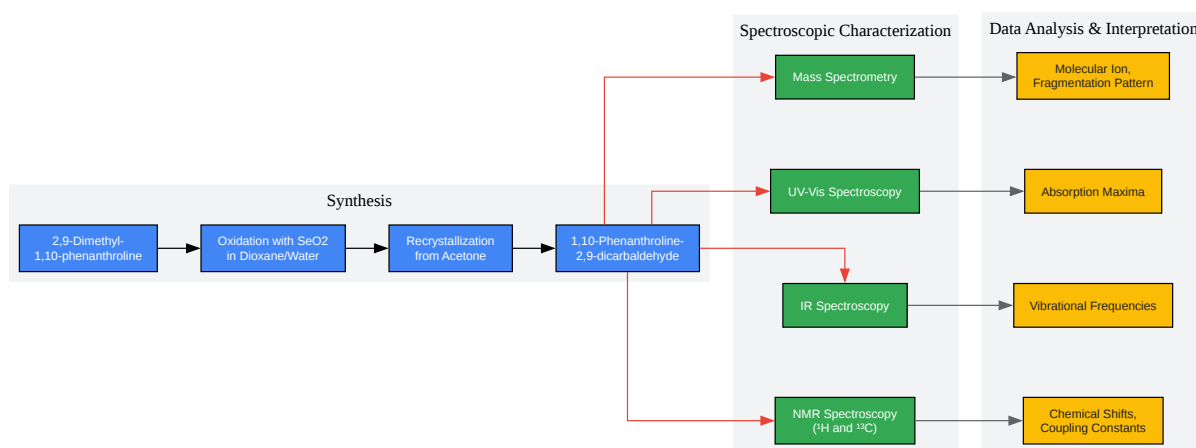
- Sample Preparation: Prepare a potassium bromide (KBr) disk by mixing a small amount of the sample (approx. 1-2 mg) with finely ground, dry KBr (approx. 100-200 mg). Press the mixture into a transparent disk using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: Perform a background subtraction using a blank KBr disk.

## UV-Visible (UV-Vis) Spectroscopy (General Protocol)

- Sample Preparation: Prepare a stock solution of **1,10-Phenanthroline-2,9-dicarbaldehyde** in a UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to determine an appropriate concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm. Use the pure solvent as a reference.
- Data Analysis: Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **1,10-Phenanthroline-2,9-dicarbaldehyde**.



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Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

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## References

- 1. [asianpubs.org](http://asianpubs.org) [[asianpubs.org](http://asianpubs.org)]
- 2. 1,10-Phenanthroline-2,9-dicarboxaldehyde | C<sub>14</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> | CID 602123 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
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